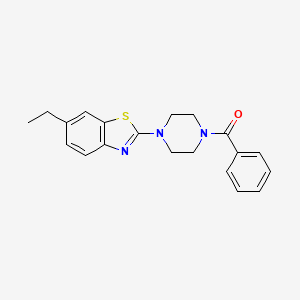

2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole” is likely a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of “2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole” would likely consist of a benzothiazole core with a benzoylpiperazine and ethyl group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole” would depend on the specific conditions and reagents used. Benzothiazoles are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole” would depend on its exact molecular structure. Factors that could influence these properties include the positions of the benzoylpiperazine and ethyl groups, as well as any additional functional groups present .Scientific Research Applications

Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which are structurally similar to “2-(4-Benzoylpiperazin-1-yl)-6-ethyl-1,3-benzothiazole”, were designed and synthesized for the treatment of Alzheimer’s disease (AD). These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

Selective AChE Inhibitor

Among the synthesized compounds, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM. This indicates that compound 6g is a selective AChE inhibitor .

Development of AD Drugs

The results of the study suggest that compound 6g could be considered as a lead compound for the development of AD drugs .

Synthesis of Piperazine Derivatives

Unsaturated piperazine and homopiperazine derivatives were synthesized by acylation reactions of piperazine and homopiperazine with methacrylic anhydride and benzoyl chloride .

Inhibitory Activities Toward Acetylcholinesterase

All piperazine containing dihydrofuran compounds were evaluated for their inhibitory activities toward acetylcholinesterase (AChE) by Ellman method and IC 50 values were presented .

Ligand–Protein Interactions

Molecular docking studies were performed on selected structures to investigate ligand–protein interactions. Binding energies were calculated and compared with standard drug donepezil .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

If it acts similarly to related compounds, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its availability . This could potentially enhance cognitive function, particularly in conditions where acetylcholine levels are deficient .

Biochemical Pathways

If it acts as an acetylcholinesterase inhibitor, it would affect the cholinergic pathway . By inhibiting acetylcholinesterase, it would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

If it acts as an acetylcholinesterase inhibitor, it could potentially enhance cognitive function by increasing the availability of acetylcholine .

Safety and Hazards

properties

IUPAC Name |

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-2-15-8-9-17-18(14-15)25-20(21-17)23-12-10-22(11-13-23)19(24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBSDSNNXJUICQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2371343.png)

![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2371345.png)

![7-Butyl-5-ethylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2371348.png)

![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)

![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)

![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)

![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)

![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)